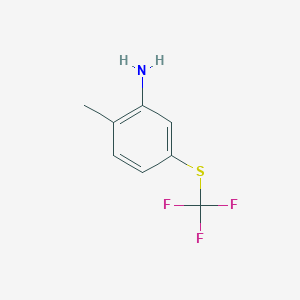

2-Methyl-5-((trifluoromethyl)thio)aniline

描述

属性

IUPAC Name |

2-methyl-5-(trifluoromethylsulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NS/c1-5-2-3-6(4-7(5)12)13-8(9,10)11/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRPPIJDEOBMBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)SC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654254 | |

| Record name | 2-Methyl-5-[(trifluoromethyl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933673-21-3 | |

| Record name | 2-Methyl-5-[(trifluoromethyl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy Overview

The synthesis of 2-Methyl-5-((trifluoromethyl)thio)aniline typically involves:

- Functionalization of a methyl-substituted aromatic ring.

- Introduction of the trifluoromethylthio (-SCF3) group.

- Conversion of a suitable precursor group (e.g., nitro or halide) to the amino group.

The key challenge lies in the selective incorporation of the trifluoromethylthio moiety and subsequent amination under conditions that maintain the integrity of sensitive groups.

Stepwise Preparation Method Based on Patent CN106588673A

This method focuses on preparing related trifluoromethylated amines, which can be adapted for the target compound:

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Reduction of 2-trifluoromethylated benzaldehyde to 2-trifluoromethyl-benzyl alcohol | Reducing agent: Borohydride (e.g., NaBH4), Temperature: 0–50 °C, Molar ratio reducing agent:benzaldehyde = 0.25–3:1 | Reduction performed in aqueous solution with dropwise addition of aldehyde |

| 2 | Chlorination of 2-trifluoromethyl-benzyl alcohol to 2-trifluoromethyl benzyl chloride | Thionyl chloride, Temperature: 10–90 °C, Molar ratio SOCl2:alcohol = 1–10:1 | Converts alcohol to chloride, facilitating further substitution |

| 3 | Nitration of 2-trifluoromethyl benzyl chloride to 2-chloromethyl-5-nitro benzotrifluoride | Nitric acid (50–99 wt%), Sulfuric acid, Temperature: -10–40 °C | Introduces nitro group para to methyl substituent |

| 4 | Catalytic hydrogenation of nitro compound to amine | Catalyst (e.g., Pd/C), Hydrogenation under pressure | Converts nitro group to amino group yielding 2-methyl-5-amino-trifluoromethylbenzene derivatives |

Remarks: Although this patent does not explicitly describe the trifluoromethylthio substituent, the methodology for amination and trifluoromethyl functional group introduction is relevant and adaptable for synthesizing this compound by modification of the substituent introduction step.

Trifluoromethylthio Group Introduction

The critical step to obtain the trifluoromethylthio functionality (-SCF3) on the aromatic ring typically involves nucleophilic substitution or radical-based trifluoromethylthiolation. While explicit detailed procedures for this compound are scarce in open literature, common approaches include:

- Reaction of aromatic thiols or halides with trifluoromethylthiolating agents such as trifluoromethylthiol anion sources or electrophilic trifluoromethylthiol reagents.

- Use of reagents like trifluoromethyl disulfide or trifluoromethylthiocopper complexes under controlled conditions.

These methods require careful control of temperature and stoichiometry to avoid side reactions and ensure regioselectivity at the 5-position relative to the methyl group.

Alternative Synthetic Route: Halogenation, Sulfurization, and Amination

An alternative approach, inferred from related trifluoromethylated aniline syntheses, involves:

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Halogenation of 2-methyl aniline derivative | Chlorination or bromination reagents | Introduces a leaving group at 5-position |

| 2 | Nucleophilic substitution with trifluoromethylthiolate | Trifluoromethylthiolate salts or equivalents | Replaces halogen with -SCF3 group |

| 3 | Protection/deprotection or direct amination | Catalytic hydrogenation or substitution | Ensures amino group integrity |

This route leverages well-established aromatic substitution chemistry and trifluoromethylthiolation techniques.

Research Findings and Data Summary

| Parameter | Details |

|---|---|

| Reaction Temperature Range | 0–90 °C depending on step |

| Reducing Agents | Borohydrides (NaBH4), catalytic hydrogenation (Pd/C) |

| Chlorinating Agent | Thionyl chloride (SOCl2) |

| Nitration Conditions | HNO3/H2SO4 mixture, -10 to 40 °C |

| Amination Catalyst | Pd/C under H2 pressure (4–6 kg/cm²) |

| Reaction Times | Reduction: 1–3 h; Nitration: 1–2 h; Hydrogenation: 48 h typical |

| Yield Considerations | High yields reported for reduction and hydrogenation steps; nitration requires careful temperature control to avoid over-nitration |

These parameters are adapted from related trifluoromethylated aromatic amine syntheses and can be optimized for this compound.

Summary Table: Key Preparation Steps for this compound

| Step No. | Reaction Type | Key Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Reduction | 2-Trifluoromethylbenzaldehyde, NaBH4 | 0–50 °C, aqueous | Convert aldehyde to benzyl alcohol |

| 2 | Chlorination | Thionyl chloride | 10–90 °C | Convert alcohol to benzyl chloride |

| 3 | Nitration | HNO3/H2SO4 | -10 to 40 °C | Introduce nitro group |

| 4 | Hydrogenation | Pd/C, H2 | 4–6 kg/cm², 48 h | Reduce nitro to amino group |

| 5 | Trifluoromethylthiolation | Trifluoromethylthiolating agents | Controlled temperature | Introduce -SCF3 group (position-specific) |

化学反应分析

Types of Reactions

2-Methyl-5-((trifluoromethyl)thio)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

科学研究应用

2-Methyl-5-((trifluoromethyl)thio)aniline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and specialty chemicals.

作用机制

The mechanism by which 2-Methyl-5-((trifluoromethyl)thio)aniline exerts its effects involves interactions with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied .

相似化合物的比较

2-Methyl-5-(trifluoromethyl)aniline (CAS: 25449-96-1)

- Molecular Formula : C₈H₈F₃N

- Molecular Weight : 175.15 g/mol

- Properties : Melting point 36–40°C , light brown crystalline solid .

- Key Difference: Replaces the -SCF₃ group with a -CF₃ group. Widely used as a pharmaceutical intermediate due to enhanced stability .

Positional Isomers and Substituent Variations

5-Methyl-2-(trifluoromethyl)aniline (CAS: 106877-29-6)

2-Fluoro-5-(trifluoromethyl)aniline (CAS: 535-52-4)

- Molecular Formula : C₇H₅F₄N

- Molecular Weight : 179.11 g/mol .

- Key Difference : A fluorine atom replaces the methyl group at the 2-position. Fluorine’s electronegativity increases polarity and may enhance metabolic stability in drug design .

Compounds with Extended Functional Groups

2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline (CAS: 728907-96-8)

2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline (CAS: 565166-66-7)

Methoxy- and Methyl-Substituted Analogues

2-Methoxy-5-(trifluoromethyl)aniline (CAS: 349-65-5)

- Molecular Formula: C₈H₈F₃NO

- Molecular Weight : 207.15 g/mol .

- Key Difference : Methoxy (-OCH₃) group at the 2-position enhances electron-donating effects, contrasting with the electron-withdrawing -SCF₃ group in the target compound. This could lower reactivity in electrophilic substitution reactions .

2-Methyl-5-((3-(trifluoromethyl)benzyl)oxy)aniline

Data Tables

Table 1: Physical and Chemical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | pKa |

|---|---|---|---|---|---|

| This compound | 1154963-60-6 | C₈H₈F₃NS | 207.22 | -SCF₃ | 1.57 |

| 2-Methyl-5-(trifluoromethyl)aniline | 25449-96-1 | C₈H₈F₃N | 175.15 | -CF₃ | N/A |

| 2-Fluoro-5-(trifluoromethyl)aniline | 535-52-4 | C₇H₅F₄N | 179.11 | -F, -CF₃ | N/A |

| 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline | 728907-96-8 | C₁₄H₁₂NO₂F₃ | 283.24 | -O-C₆H₄-OCH₃ | N/A |

生物活性

2-Methyl-5-((trifluoromethyl)thio)aniline, with the CAS number 933673-21-3, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethylthio group is known to enhance lipophilicity and metabolic stability, making such compounds valuable in drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C9H8F3N. The presence of a trifluoromethyl group significantly influences its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Studies have shown that derivatives of aniline can possess potent anticancer properties. For instance, certain aniline derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. These compounds often function by inhibiting tubulin polymerization, which is critical for cell division.

Table 1: Antiproliferative Activity of Aniline Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | TBD |

| Compound 8q | HeLa | 0.083 |

| Compound 8r | MDA-MB-231 | 0.101 |

Note: TBD indicates that specific data for this compound is not yet available.

The proposed mechanism of action for compounds like this compound involves interaction with microtubules, leading to disruption of the mitotic spindle formation during cell division. This results in cell cycle arrest and apoptosis in cancer cells.

Case Studies

- Antiproliferative Studies : A study investigating a series of substituted anilines found that those with trifluoromethyl groups exhibited enhanced cytotoxicity against HeLa cells. The study highlighted that the introduction of electron-withdrawing groups like trifluoromethyl significantly improved the compounds' potency against cancer cells .

- Molecular Docking Studies : Molecular docking simulations have suggested that this compound can effectively bind to tubulin, supporting its potential as an antitumor agent. The binding affinity was comparable to known tubulin inhibitors, indicating a promising therapeutic profile .

- Antimicrobial Activity : Preliminary screening indicated that related compounds exhibit antimicrobial properties against various pathogens. The incorporation of the trifluoromethylthio group may enhance the interaction with microbial membranes, leading to increased efficacy .

常见问题

Q. What are the optimal synthetic routes for 2-Methyl-5-((trifluoromethyl)thio)aniline, and how can reaction efficiency be maximized?

- Methodological Answer : The synthesis typically involves introducing the trifluoromethylthio group via nucleophilic substitution or cross-coupling reactions. For example, palladium-catalyzed C–H activation using Pd/S,O-ligand systems (as demonstrated in para-selective olefination of aniline derivatives) can achieve regioselective functionalization . Key steps include:

- Using dichloroethane (DCE) as a solvent at 80°C for thermal stability and reaction homogeneity.

- Purification via silica gel column chromatography to isolate the product from byproducts.

- Parallel reaction setups to validate reproducibility and optimize yields (e.g., isolated yields up to 85% under optimized conditions) .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer : A multi-technique approach is recommended:

- 1H/13C NMR : Analyze chemical shifts to confirm the presence of the trifluoromethylthio group (δ ~3.5–4.5 ppm for adjacent protons) and aromatic ring substitution patterns .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 236.05 for C8H8F3NS) to confirm molecular weight .

- IR Spectroscopy : Identify N–H stretches (~3350 cm⁻¹) and C–F vibrations (~1150 cm⁻¹) .

- Melting Point Analysis : Compare observed mp (34–38°C) with literature values to assess purity .

Q. What solvent systems are most effective for reactions involving this compound, considering its physicochemical properties?

- Methodological Answer : Solvent selection depends on polarity and compatibility with the trifluoromethylthio group:

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved in cross-coupling reactions?

- Methodological Answer : Regioselectivity is controlled by steric and electronic effects:

- Ligand Design : Bulky S,O-ligands in Pd catalysis direct substitution to the para position of the aniline ring, minimizing ortho/byproduct formation .

- Substrate Prefunctionalization : Introduce directing groups (e.g., benzylamine) to anchor metal catalysts and enhance selectivity .

- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify optimal reaction times (e.g., 72 hours for full conversion in Pd-mediated reactions) .

Q. What computational approaches are suitable for predicting the electronic effects of the trifluoromethylthio group in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations are critical:

- Frontier Orbital Analysis : Calculate HOMO/LUMO energies to predict reactivity in electrophilic substitution (e.g., HOMO localization on the sulfur atom) .

- NBO Analysis : Evaluate hyperconjugative interactions between the CF3S– group and aromatic ring to explain resonance stabilization .

- Spectroscopic Modeling : Simulate IR and NMR spectra using Gaussian09 or ORCA software to validate experimental data .

Q. How do structural analogs of this compound inform its reactivity in heterocyclic synthesis?

- Methodological Answer : Analogs like 5-Nitro-2-(trifluoromethoxy)aniline (CAS 158579-82-9) demonstrate:

- Reductive Amination : Hydrogenation with Pd/C converts nitro groups to amines, enabling access to diamine intermediates .

- Nucleophilic Substitution : The trifluoromethylthio group enhances leaving-group ability in SNAr reactions, facilitating thiazole or thiadiazole ring formation .

- Thermal Stability : Differential Scanning Calorimetry (DSC) of analogs shows decomposition above 200°C, guiding safe reaction temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。